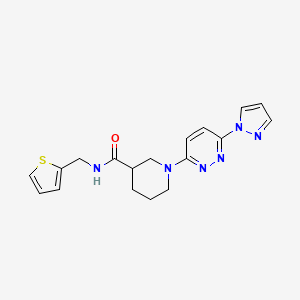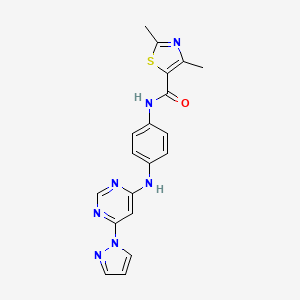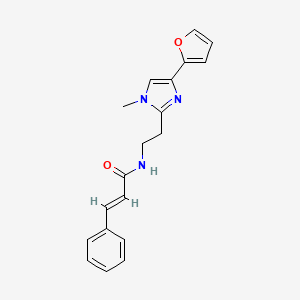![molecular formula C17H22N4O B2560262 (E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide CAS No. 2411324-03-1](/img/structure/B2560262.png)
(E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide, also known as DPI or diphenyleneiodonium, is a chemical compound that has been widely used in scientific research for its ability to inhibit the activity of enzymes that produce reactive oxygen species (ROS).
Applications De Recherche Scientifique
(E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide has been widely used in scientific research for its ability to inhibit the activity of enzymes that produce ROS, such as NADPH oxidases and nitric oxide synthases. ROS are highly reactive molecules that can damage cellular components, and their production is regulated by a variety of enzymes. This compound has been shown to inhibit the activity of these enzymes, reducing ROS production and protecting cells from oxidative damage (Lambeth, 2004).
Mécanisme D'action
(E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide inhibits the activity of enzymes that produce ROS by blocking the transfer of electrons from NADPH to molecular oxygen. Specifically, this compound binds to the flavin-containing subunit of these enzymes, preventing the transfer of electrons to the heme-containing subunit that reduces molecular oxygen to form superoxide (Lambeth, 2004).
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in different cell types and animal models. For example, this compound has been shown to reduce ROS production in neutrophils, macrophages, and endothelial cells (Lambeth, 2004). In addition, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis (Wang et al., 2016). This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in macrophages (Wang et al., 2016).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide in lab experiments is its specificity for inhibiting ROS-producing enzymes. This compound has been shown to be more selective than other inhibitors of these enzymes, such as apocynin and diphenyliodonium chloride (Lambeth, 2004). However, this compound has some limitations, including its potential toxicity at high concentrations and the need for careful dosing to avoid off-target effects (Lambeth, 2004).
Orientations Futures
There are several future directions for research on (E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide. One area of interest is the development of more specific and potent inhibitors of ROS-producing enzymes. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance its anti-cancer or anti-inflammatory effects. Finally, the role of this compound in regulating ROS production and oxidative stress in different disease models, such as neurodegenerative diseases and cardiovascular disease, is an area of active research (Lambeth, 2004).
Conclusion
In conclusion, this compound is a widely used chemical compound in scientific research for its ability to inhibit the activity of enzymes that produce ROS. Its mechanism of action and biochemical and physiological effects have been extensively studied, and it has been shown to have potential therapeutic applications in cancer and inflammation. However, its limitations and potential toxicity must be carefully considered in lab experiments. Further research is needed to fully understand the role of this compound in regulating ROS production and its potential applications in disease models.
Méthodes De Synthèse
The synthesis of (E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide involves the reaction of 2,2'-dipyridyl disulfide with N,N-dimethylaniline in the presence of iodine. The resulting compound is then reduced with zinc dust to yield this compound. This method was first described by El-Badry and coworkers in 1978 (El-Badry et al., 1978).
Propriétés
IUPAC Name |
(E)-4-(dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-20(2)11-6-9-17(22)19-10-12-21-14-18-13-16(21)15-7-4-3-5-8-15/h3-9,13-14H,10-12H2,1-2H3,(H,19,22)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKPIUJBGXTLBP-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCCN1C=NC=C1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCCN1C=NC=C1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyanofuro[3,2-b]pyridin-2-yl)benzenecarboxamide](/img/structure/B2560179.png)


![1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2560185.png)
![2-[({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}carbamoyl)methoxy]acetic acid](/img/structure/B2560187.png)
![Tert-butyl (4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate](/img/structure/B2560188.png)
![N-Methyl-N-[2-[1-(5-methyl-1,3-thiazol-2-yl)ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2560190.png)




![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2560198.png)
![3-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2560199.png)
